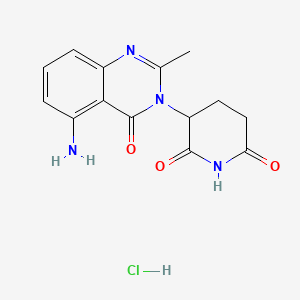

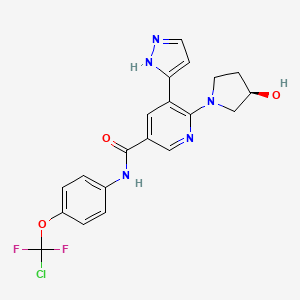

Avadomide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de avadomida es una molécula pequeña novedosa que modula cereblón, una proteína involucrada en el sistema ubiquitina-proteasoma. Este compuesto exhibe actividades antineoplásicas, antiangiogénicas e inmunomoduladoras potenciales. Se investiga principalmente por su eficacia en el tratamiento de varios tipos de cáncer, incluido el linfoma difuso de células B grandes y el mieloma múltiple .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de avadomida implica múltiples pasos, comenzando con la preparación de la estructura central de quinazolinona. Los pasos clave incluyen:

Formación del núcleo de quinazolinona: Esto implica la ciclización de un derivado adecuado de ácido antranílico con una amina adecuada.

Funcionalización: Introducción de grupos funcionales al núcleo de quinazolinona para lograr el farmacoforo deseado.

Formación de sal de clorhidrato: El paso final implica la conversión de avadomida a su forma de sal de clorhidrato haciendo reaccionar con ácido clorhídrico en condiciones controladas.

Métodos de producción industrial: La producción industrial de clorhidrato de avadomida sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:

Procesamiento por lotes: Utilizando reactores grandes para los pasos de ciclización y funcionalización.

Purificación: Empleando técnicas como la cristalización y la cromatografía para garantizar una alta pureza.

Control de calidad: Pruebas rigurosas para garantizar la consistencia y el cumplimiento de las normas reglamentarias.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de avadomida se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrofílicos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, en condiciones suaves.

Sustitución: Agentes halogenantes como el cloruro de tionilo para introducir halógenos.

Productos principales:

Productos de oxidación: Derivados de quinazolinona con funcionalidades de oxígeno adicionales.

Productos de reducción: Formas reducidas de derivados de quinazolinona.

Productos de sustitución: Derivados de quinazolinona halogenados.

Aplicaciones Científicas De Investigación

El clorhidrato de avadomida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la modulación del cereblón y sus efectos sobre la degradación de proteínas.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la mejora de la actividad de las células asesinas naturales.

Medicina: Investigado principalmente por su potencial para tratar malignidades hematológicas como el linfoma difuso de células B grandes y el mieloma múltiple.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos y la comprensión de los mecanismos de resistencia a los fármacos

Mecanismo De Acción

El clorhidrato de avadomida ejerce sus efectos al unirse al cereblón, un receptor de sustrato en el complejo de ubiquitina ligasa cullin-4 RING E3. Esta unión promueve el reclutamiento y la posterior degradación proteasómica de los factores de transcripción hematopoyéticos Aiolos e Ikaros. La degradación de estos factores de transcripción conduce a:

Apoptosis de células tumorales: Induciendo la muerte celular en ciertas células tumorales.

Respuesta inmune mejorada: Derr presión de genes estimulados por interferón y aumento de la producción de interleucina-2, lo que lleva a una mayor actividad de las células T y las células asesinas naturales

Compuestos similares:

Talidomida: Un modulador de cereblón más antiguo con efectos inmunomoduladores similares, pero con un perfil de seguridad diferente.

Lenalidomida: Un análogo más potente de la talidomida con mayor eficacia y menores efectos secundarios.

Pomalidomida: Otro análogo de la talidomida con propiedades farmacocinéticas y aplicaciones clínicas distintas

Singularidad del clorhidrato de avadomida:

Mayor eficacia: Demuestra potentes actividades antitumorales e inmunomoduladoras.

Perfil de seguridad mejorado: Reducción de la incidencia de efectos adversos graves en comparación con análogos más antiguos.

Amplio espectro de actividad: Efectivo contra una amplia gama de malignidades hematológicas

Comparación Con Compuestos Similares

Thalidomide: An older cereblon modulator with similar immunomodulatory effects but with a different safety profile.

Lenalidomide: A more potent analog of thalidomide with enhanced efficacy and reduced side effects.

Pomalidomide: Another thalidomide analog with distinct pharmacokinetic properties and clinical applications

Uniqueness of Avadomide Hydrochloride:

Enhanced Efficacy: Demonstrates potent antitumor and immunomodulatory activities.

Improved Safety Profile: Reduced incidence of severe adverse effects compared to older analogs.

Broad Spectrum of Activity: Effective against a wide range of hematologic malignancies

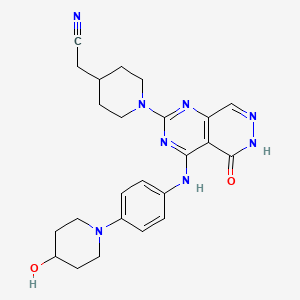

Propiedades

Número CAS |

1398053-45-6 |

|---|---|

Fórmula molecular |

C14H15ClN4O3 |

Peso molecular |

322.75 g/mol |

Nombre IUPAC |

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |

Clave InChI |

BVJRNKXVSYLNFD-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |

SMILES canónico |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |

Origen del producto |

United States |

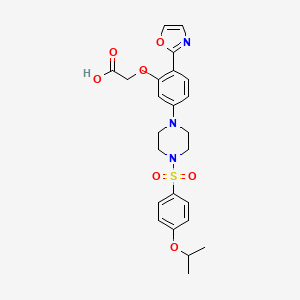

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)